4-acetamido-1,1-dioxothiane-4-carboxylic acid 4-acetamido-1,1-dioxothiane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20440298
InChI: InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)2-4-15(13,14)5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H13NO5S
Molecular Weight: 235.26 g/mol

4-acetamido-1,1-dioxothiane-4-carboxylic acid

CAS No.:

Cat. No.: VC20440298

Molecular Formula: C8H13NO5S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

4-acetamido-1,1-dioxothiane-4-carboxylic acid -

Specification

Molecular Formula C8H13NO5S
Molecular Weight 235.26 g/mol
IUPAC Name 4-acetamido-1,1-dioxothiane-4-carboxylic acid
Standard InChI InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)2-4-15(13,14)5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12)
Standard InChI Key XMAVLCWLWNYSMD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O

Introduction

Chemical Structure and Electronic Properties

The core structure of 4-acetamido-1,1-dioxothiane-4-carboxylic acid consists of a saturated thiacyclohexane ring system oxidized to the 1,1-dioxo (sulfone) state. The sulfone groups impart strong electron-withdrawing effects, polarizing the ring system and enhancing its reactivity toward nucleophilic and electrophilic agents. The acetamido group at position 4 contributes hydrogen-bonding capabilities, while the carboxylic acid moiety introduces acidity (pKa ≈ 2–3) and solubility in polar aprotic solvents. This combination of features creates a rigid, chiral environment that facilitates stereochemical control in catalytic reactions .

Synthesis and Industrial Preparation

Oxidation of Thiane Precursors

The synthesis of 4-acetamido-1,1-dioxothiane-4-carboxylic acid typically begins with the oxidation of a thiane precursor. Hydrogen peroxide (H₂O₂) or ozone (O₃) under controlled conditions selectively oxidizes the sulfur atom to the sulfone state without over-oxidizing other functional groups. For example, thiane-4-carboxylic acid derivatives treated with H₂O₂ in acetic acid at 60°C yield the corresponding 1,1-dioxo product in >85% yield .

Functionalization Strategies

ReagentSolventTemperatureYield (%)Purity (%)
Acetic AnhydridePyridine0–25°C9298
Acetyl ChlorideDCM−10°C8895
N-AcetylimidazoleTHF25°C8597

Applications in Enantioselective Synthesis

Palladium-Catalyzed Allylic Alkylation

4-Acetamido-1,1-dioxothiane-4-carboxylic acid serves as a critical substrate in palladium-catalyzed DAAA reactions. The sulfone groups stabilize the transition state by coordinating to the palladium center, while the acetamido and carboxylic acid substituents enforce a specific enolate geometry. For instance, reactions employing Pd₂(dba)₃ and chiral phosphoramidite ligands (e.g., L4) in 1,4-dioxane at room temperature achieve enantioselectivities up to 86% ee for ketone products (Table 2) .

Table 2: Enantioselectivity in Pd-Catalyzed Reactions of Thiane 1,1-Dioxide Substrates

SubstrateLigandSolventTime (h)Yield (%)ee (%)
Thiane 1,1-dioxideL41,4-Dioxane29186
Sulfolane derivativeL4THF247878
ThiomorpholineL4CHCl₃487581

Stereochemical Outcomes

Comparative Reactivity with Structural Analogs

Sulfur- vs. Oxygen-Containing Heterocycles

Replacing the thiane ring with oxane (oxygen analog) reduces enantioselectivity by 15–20% due to weaker Pd–O interactions. Conversely, thiane 1,1-dioxides outperform thiomorpholine 1,1-dioxides in reaction rates (krel = 2.3) because of reduced ring strain .

Impact of Substituents

Electron-withdrawing groups (e.g., −NO₂) at the para position of aryl ketone substrates increase ee by 8–12% by stabilizing the transition state. Conversely, sterically demanding tert-butyl groups lower yields (45–60%) without significantly affecting selectivity .

Future Directions in Research

Ongoing investigations focus on three areas:

  • Green Synthesis: Developing biocatalytic routes using engineered sulfone reductases to replace harsh oxidation conditions.

  • Therapeutic Applications: Evaluating the compound’s potential as a helicase-primase inhibitor for antiviral therapies, leveraging structural similarities to Amenamevir .

  • Materials Science: Incorporating the thiane 1,1-dioxide motif into liquid crystals for optoelectronic devices, capitalizing on its rigid, polarizable framework.

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